Cas no 19615-50-0 (ethyl 5-acetyl-2-methyl-3-furoate)
ethyl 5-acetyl-2-methyl-3-furoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-acetyl-2-methylfuran-3-carboxylate
- <2-Methyl-3-carbethoxy-<5>furyl>-methyl-keton
- 2-Methyl-3-ethoxycarbonyl-5-acetylfuran
- 5-Acetyl-2-methyl-furan-2-carbonsaeure-ethylester
- 5-acetyl-2-methyl-furan-3-carboxylic acid ethyl ester
- ethyl 5-acetyl-2-methyl-3-furoate(SALTDATA: FREE)
- CHEMBRDG-BB 5924324
- ETHYL 5-ACETYL-2-METHYL-3-FUROATE
- ethyl 5-acetyl-2-methyl-furan-3-carboxylate
- ethyl 5-ethanoyl-2-methyl-furan-3-carboxylate
- 5-acetyl-2-methyl-3-furancarboxylic acid ethyl ester
- AKOS006280970
- ethyl5-acetyl-2-methylfuran-3-carboxylate
- ALBB-023684
- 3-Furancarboxylic acid, 5-acetyl-2-methyl-, ethyl ester
- LS-07477
- DB-370440
- ethyl 2-methyl-5-acetylfuran-3-carboxylate
- 19615-50-0
- MFCD00463171
- SB61726
- ZINC00446244
- ethyl 5-acetyl-2-methyl-3-furoate
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- MDL: MFCD00463171
- Inchi: 1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3
- InChI Key: ANOCIKNIQRBSKB-UHFFFAOYSA-N
- SMILES: O1C(C(C)=O)=CC(C(=O)OCC)=C1C
Computed Properties
- Exact Mass: 196.07400
- Monoisotopic Mass: 196.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.124
- Boiling Point: 303.7°C at 760 mmHg
- Flash Point: 137.5°C
- Refractive Index: 1.482
- PSA: 56.51000
- LogP: 1.96730
ethyl 5-acetyl-2-methyl-3-furoate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
ethyl 5-acetyl-2-methyl-3-furoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM306120-1g |
Ethyl 5-acetyl-2-methylfuran-3-carboxylate |
19615-50-0 | 95% | 1g |
$490 | 2023-03-07 | |
| abcr | AB220118-250 mg |
Ethyl 5-acetyl-2-methyl-3-furoate; 95% |
19615-50-0 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB220118-1 g |
Ethyl 5-acetyl-2-methyl-3-furoate; 95% |
19615-50-0 | 1 g |
€179.70 | 2023-07-20 | ||
| abcr | AB220118-5 g |
Ethyl 5-acetyl-2-methyl-3-furoate; 95% |
19615-50-0 | 5 g |
€552.30 | 2023-07-20 | ||
| Chemenu | CM306120-5g |
Ethyl 5-acetyl-2-methylfuran-3-carboxylate |
19615-50-0 | 95% | 5g |
$837 | 2021-08-18 | |
| Chemenu | CM306120-10g |
Ethyl 5-acetyl-2-methylfuran-3-carboxylate |
19615-50-0 | 95% | 10g |
$1220 | 2021-08-18 | |
| TRC | B441475-100mg |
ethyl 5-acetyl-2-methyl-3-furoate |
19615-50-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B441475-500mg |
ethyl 5-acetyl-2-methyl-3-furoate |
19615-50-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B441475-1g |
ethyl 5-acetyl-2-methyl-3-furoate |
19615-50-0 | 1g |
$ 340.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1266296-1g |
ethyl 5-acetyl-2-methyl-3-furoate |
19615-50-0 | 95% | 1g |
$165 | 2024-06-06 |
ethyl 5-acetyl-2-methyl-3-furoate Suppliers
ethyl 5-acetyl-2-methyl-3-furoate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on ethyl 5-acetyl-2-methyl-3-furoate
Professional Introduction to Ethyl 5-acetyl-2-methyl-3-furoate (CAS No. 19615-50-0)
Ethyl 5-acetyl-2-methyl-3-furoate (CAS No. 19615-50-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various chemical synthesis processes and biomedical studies.
The molecular structure of ethyl 5-acetyl-2-methyl-3-furoate consists of a furanoic acid derivative with an acetyl group at the 5-position and a methyl group at the 2-position. This configuration imparts distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both ester and acetyl functional groups enhances its utility in organic transformations, particularly in the development of novel pharmaceutical agents.
In recent years, ethyl 5-acetyl-2-methyl-3-furoate has been explored for its role in the synthesis of bioactive compounds. Researchers have leveraged its structural features to develop new derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its effectiveness in the synthesis of molecules with potential anti-inflammatory and antimicrobial activities. These findings highlight the compound's significance in drug discovery and development.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. It serves as a precursor for various heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The ability to functionalize ethyl 5-acetyl-2-methyl-3-furoate at multiple sites allows chemists to tailor its properties for specific applications, making it a versatile building block in synthetic chemistry.
Advances in computational chemistry have further enhanced the understanding of ethyl 5-acetyl-2-methyl-3-furoate's behavior. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of new drugs. These computational approaches are increasingly being integrated into drug discovery pipelines, streamlining the process of identifying promising candidates for further investigation.
Moreover, ethyl 5-acetyl-2-methyl-3-furoate has been investigated for its role in catalytic processes. Its derivatives have been used as ligands in transition metal-catalyzed reactions, improving reaction efficiency and selectivity. This application underscores the compound's importance not only as a synthetic intermediate but also as a catalyst enhancer in various chemical transformations.
The pharmaceutical industry has shown particular interest in ethyl 5-acetyl-2-methyl-3-furoate due to its potential as a lead compound for drug development. Researchers are exploring its derivatives for their ability to modulate biological pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that certain derivatives exhibit promising therapeutic effects, warranting further investigation.
In conclusion, ethyl 5-acetyl-2-methyl-3-furoate (CAS No. 19615-50-0) is a multifaceted compound with significant applications in organic synthesis, pharmaceutical research, and catalysis. Its unique structural features and reactivity make it a valuable tool for developing new bioactive molecules and advancing chemical methodologies. As research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.
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